4-Chloro-2,6-dimethylquinoline-3-carbonitrile
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Overview
Description
4-Chloro-2,6-dimethylquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8ClN. It is a derivative of quinoline, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylquinoline-3-carbonitrile typically involves the reaction of 2,6-dimethylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of 4-amino-2,6-dimethylquinoline-3-carbonitrile.
Oxidation: Formation of 4-chloro-2,6-dimethylquinoline-3-carboxylic acid.
Reduction: Formation of 4-chloro-2,6-dimethylquinoline-3-amine.
Scientific Research Applications
4-Chloro-2,6-dimethylquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Chloro-6,8-dimethylquinoline-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-Chloro-2,6-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClN2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-chloro-2,6-dimethylquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-4-11-9(5-7)12(13)10(6-14)8(2)15-11/h3-5H,1-2H3 |
InChI Key |
AGXRTVZVRGTRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C#N)Cl |
Origin of Product |
United States |
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